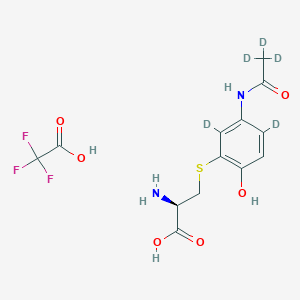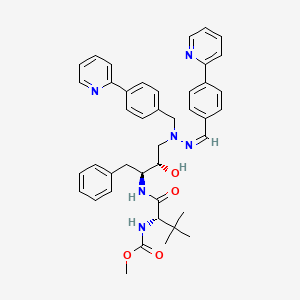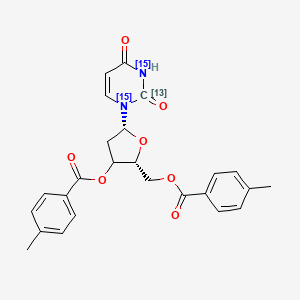
2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-13C,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-3’,5’-di-O-p-toluoyl Uridine-13C,15N2 is a modified nucleoside used primarily in scientific research. It is a derivative of uridine, where the hydrogen atoms at specific positions have been replaced with isotopes of carbon (13C) and nitrogen (15N). This compound is often used in studies involving nucleic acids and their analogs due to its unique isotopic labeling, which allows for detailed tracking and analysis in various biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3’,5’-di-O-p-toluoyl Uridine-13C,15N2 typically involves multiple steps One common method starts with the protection of the hydroxyl groups on the uridine molecule using p-toluoyl chlorideThe final product is purified using techniques such as chromatography to ensure high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification systems to handle the increased volume and ensure consistent quality. The reaction conditions are carefully controlled to optimize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-3’,5’-di-O-p-toluoyl Uridine-13C,15N2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield uridine derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-3’,5’-di-O-p-toluoyl Uridine-13C,15N2 has a wide range of applications in scientific research:
Chemistry: Used in the study of nucleic acid chemistry and the synthesis of nucleoside analogs.
Biology: Employed in tracking and analyzing nucleic acid metabolism and interactions within cells.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the field of oncology.
Industry: Applied in the production of labeled compounds for research and development purposes
Wirkmechanismus
The mechanism of action of 2’-Deoxy-3’,5’-di-O-p-toluoyl Uridine-13C,15N2 involves its incorporation into nucleic acids, where it can be tracked due to its isotopic labels. This allows researchers to study the dynamics of nucleic acid synthesis, degradation, and interactions with other biomolecules. The isotopic labels do not significantly alter the chemical properties of the compound, making it an ideal tool for detailed biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxy-3’,5’-di-O-p-toluoyl Uridine: Similar in structure but lacks the isotopic labels.
Uridine: The parent compound, without any modifications.
2’-Deoxyuridine: A deoxy analog of uridine, lacking the hydroxyl group at the 2’ position
Uniqueness
The uniqueness of 2’-Deoxy-3’,5’-di-O-p-toluoyl Uridine-13C,15N2 lies in its isotopic labeling, which allows for precise tracking and analysis in biochemical studies. This makes it a valuable tool in research areas where understanding the detailed dynamics of nucleic acids is crucial .
Eigenschaften
Molekularformel |
C25H24N2O7 |
|---|---|
Molekulargewicht |
467.4 g/mol |
IUPAC-Name |
[(2R,5R)-5-(2,4-dioxo(213C,1,3-15N2)pyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C25H24N2O7/c1-15-3-7-17(8-4-15)23(29)32-14-20-19(34-24(30)18-9-5-16(2)6-10-18)13-22(33-20)27-12-11-21(28)26-25(27)31/h3-12,19-20,22H,13-14H2,1-2H3,(H,26,28,31)/t19?,20-,22-/m1/s1/i25+1,26+1,27+1 |
InChI-Schlüssel |
PHIPERUMORAWER-RGVDKAPBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2C(C[C@@H](O2)[15N]3C=CC(=O)[15NH][13C]3=O)OC(=O)C4=CC=C(C=C4)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


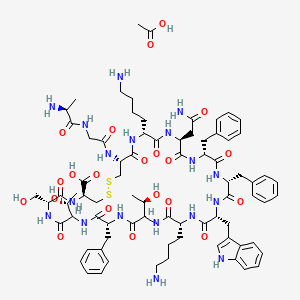
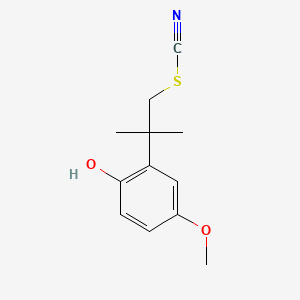

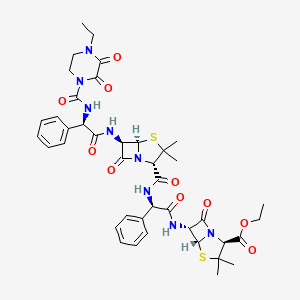
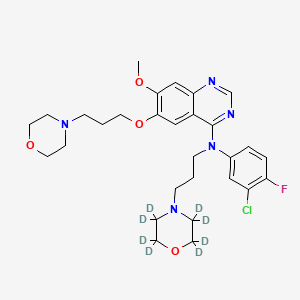
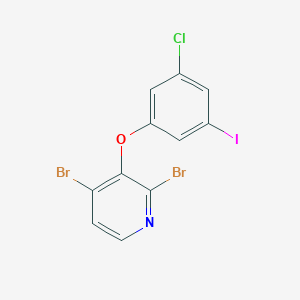
![[3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol](/img/structure/B13847615.png)


![(1R,2R,4S,5R,11S,12R,15S,16S)-15-[(2R,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B13847618.png)
![(1E,2E)-1,2-Bis(1-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-2-ylidene)hydrazine](/img/structure/B13847619.png)
